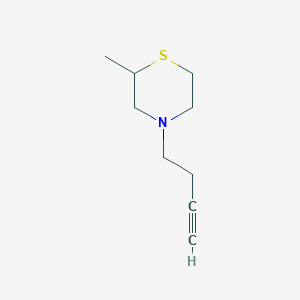-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-chlorophenyl)carbamate CAS No. 190437-60-6](/img/structure/B2650396.png)
2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-chlorophenyl)carbamate” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives involves the use of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop . This intermediate can be obtained in good yield via a simple one-step reaction . Further synthesis steps may involve Pd-catalyzed coupling reactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives typically involve the use of 2,5-CTF as a key intermediate . Pd-catalyzed coupling reactions are also commonly used .Applications De Recherche Scientifique
Synthesis of Potential Anticancer Agents
Research into the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines has shown potential anticancer properties. For example, hydrolysis and catalytic hydrogenation of certain pyridine derivatives have led to compounds that affect the proliferation and survival of cancer cells in mice, indicating their potential as anticancer agents (Temple et al., 1983).
Fluorescent pH Sensors
A heteroatom-containing organic fluorophore was designed, exhibiting aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. This compound acts as a fluorescent pH sensor, demonstrating reversible emission switching in response to protonation and deprotonation. Such materials offer novel applications in sensing and detection (Yang et al., 2013).
Novel Antioxidants
Studies on dihydropyridine (DHP) analogs have highlighted their synthesis and biological evaluation as potent antioxidants. These compounds show significant antioxidant activity, suggesting their use in combating oxidative stress and potentially contributing to therapeutic applications in drug discovery (Saddala & Jangampalli Adi Pradeepkiran, 2019).
Complexation and Dyeing Performance
Research on the complexation of disperse dyes derived from thiophene with metals such as Cu, Co, and Zn has been conducted. These complexes exhibit good dyeing performance on polyester and nylon fabrics, indicating their application in textile engineering and design (Abolude et al., 2021).
Orientations Futures
TFMP derivatives have found wide application in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of TFMP will be discovered in the future . This suggests that research into compounds such as “2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-chlorophenyl)carbamate” will continue to be an important area of study.
Propriétés
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3F6N5O2/c24-15-1-3-16(4-2-15)36-21(38)39-8-7-37(20-18(26)10-14(12-35-20)23(30,31)32)6-5-33-19-17(25)9-13(11-34-19)22(27,28)29/h1-4,9-12H,5-8H2,(H,33,34)(H,36,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBKUXDFNVKAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCN(CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3F6N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-chlorophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2650313.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2650316.png)
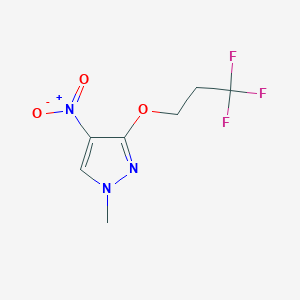
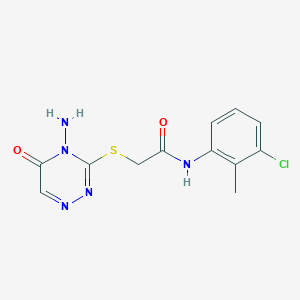
![4-(benzylthio)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2650323.png)
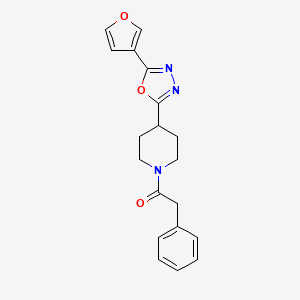
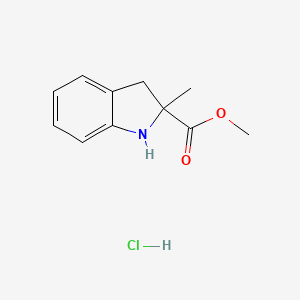
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2650328.png)
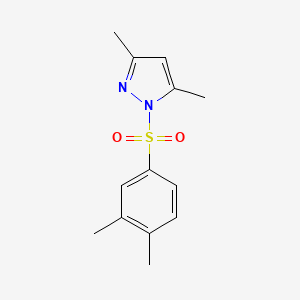
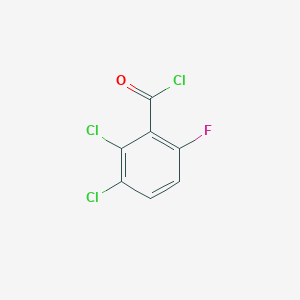
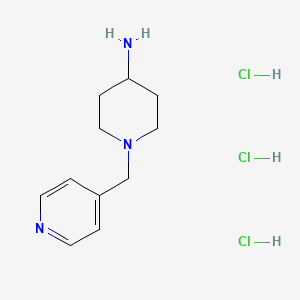
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2650333.png)
![4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2650335.png)
